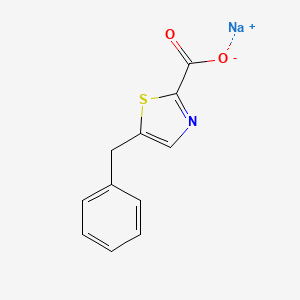

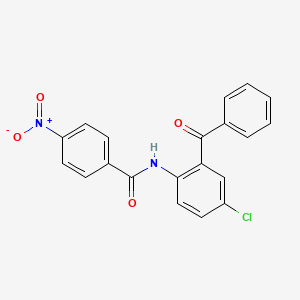

![molecular formula C21H20N2O5S2 B2563692 Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-77-2](/img/structure/B2563692.png)

Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This compound also includes a benzo[b]thiophene moiety, which is a fused ring system that consists of a benzene ring and a thiophene ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be synthesized from different cyclic or acyclic precursors . The benzo[b]thiophene moiety can be synthesized using methods such as the Gewald reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the benzo[b]thiophene moiety . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The benzo[b]thiophene moiety can participate in reactions such as the Gewald reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .Applications De Recherche Scientifique

- Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth inhibition and apoptosis induction. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

- The pyrrolidine ring in this compound contributes to its anti-inflammatory properties. It may modulate immune responses by targeting specific pathways involved in inflammation. Researchers have explored its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate derivatives have demonstrated antimicrobial activity against bacteria and fungi. These compounds could be valuable in combating drug-resistant pathogens .

- The pyrrolidine scaffold may play a role in neuroprotection. Researchers have investigated its effects on neuronal cell viability, oxidative stress, and neuroinflammation. This compound could be relevant in neurodegenerative disease research .

- Some derivatives of this compound exhibit enzyme inhibitory activity. For instance, they may target specific enzymes involved in metabolic pathways or disease processes. Investigating their selectivity and potency is crucial for drug development .

- Researchers have used Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate as a chemical probe to study biological processes. Its unique structure allows for specific interactions with cellular targets, aiding in understanding cellular pathways and protein functions .

Anticancer Properties

Anti-Inflammatory Activity

Antimicrobial Effects

Neuroprotective Potential

Enzyme Inhibition

Chemical Biology Applications

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-28-21(25)19-18(16-6-2-3-7-17(16)29-19)22-20(24)14-8-10-15(11-9-14)30(26,27)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWJIZNFPMUSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)

![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)

methanone](/img/structure/B2563625.png)

![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)